Irbesartan impurity 20-d4 is classified as an impurity related to Irbesartan, which belongs to the class of non-peptide angiotensin II receptor antagonists. It is primarily used in pharmaceutical contexts for quality control and analytical purposes, particularly in the assessment of drug purity and stability .
The synthesis of Irbesartan impurity 20-d4 typically involves methods that allow for the selective incorporation of deuterium. Common approaches include:
The synthesis process may also involve various chemical reactions that facilitate the formation of specific bonds while ensuring that the deuterium atoms are correctly positioned within the molecule.
Irbesartan impurity 20-d4 has a molecular formula that reflects its structure, which includes multiple aromatic rings and functional groups characteristic of angiotensin II receptor antagonists. The incorporation of deuterium alters certain physical properties compared to its non-deuterated counterparts.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
Irbesartan impurity 20-d4 can participate in various chemical reactions typical for compounds containing azide or alkyne functional groups. Notably, it can undergo:
These reactions are crucial for further applications in drug development and analytical chemistry.
Irbesartan itself acts as an angiotensin II receptor antagonist, inhibiting the action of angiotensin II, a potent vasoconstrictor. The mechanism involves:
While Irbesartan impurity 20-d4 does not have a direct therapeutic role, its analysis helps in understanding the pharmacokinetics and dynamics of Irbesartan by providing insights into how impurities might affect drug behavior within biological systems .
Irbesartan impurity 20-d4 exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions, which is crucial for both formulation development and stability testing.
Irbesartan impurity 20-d4 has several applications in scientific research:
Deuterium-labeled compounds like Irbesartan impurity 20-d4 (C₃₃H₂₁D₄N₇, MW: 523.62 g/mol) serve as indispensable tools in drug metabolism studies due to their near-identical chemical behavior to non-deuterated analogs and distinct mass signatures. The strategic replacement of four hydrogen atoms with deuterium at the tetrazole-biphenyl junction creates a 4-Da mass shift detectable via mass spectrometry. This enables precise tracking of impurity distribution and clearance without perturbing molecular interactions [1].
In pharmacokinetic tracer design, deuterated impurities act as internal standards that correct for analyte losses during sample preparation and matrix effects. As highlighted in bioanalytical research, isotope-labeled internal standards demonstrate superior linearity (R² > 0.999) and accuracy (>98%) compared to structural analogs. They compensate for protein binding variations and extraction inefficiencies, particularly in low-abundance impurity quantification [3] [5]. The D₄ label in Irbesartan impurity 20-d4 specifically facilitates metabolite pathway elucidation by distinguishing impurity-derived fragments from endogenous compounds in mass spectra [1] [6].
Table 1: Comparative Analysis of Deuterium Labeling Techniques
Technique | Precision Advantage | Metabolic Stability | Key Application |
---|---|---|---|
H/D Exchange | ±2% RSD | Moderate | Rapid screening |
Precursor Deuteration | ±0.5% RSD | High | Pharmacokinetic tracers |
Full Synthesis (D₄) | ±0.3% RSD | Very High | Regulatory impurity quantification |
The synthesis of Irbesartan impurity 20-d4 requires precise orchestration to preserve the azide functionality (–N₃) while incorporating deuterium. The route begins with deuterated 2-azidomethyl-[1,1'-biphenyl]-2',3',5',6'-d₄, where deuterium atoms are introduced via catalytic H/D exchange under high-temperature deuteration (150°C, Pd/C catalyst) prior to azide installation [1] [6]. This sequence prevents azide reduction during deuteration.
Critical process parameters include:
The final structure features an azide group positioned for bioorthogonal reactions, confirmed by FT-IR (2100 cm⁻¹ azide peak) and NMR (δ 4.3 ppm, –CH₂N₃). Purity is validated through reverse-phase HPLC (≥98%) with mass-triggered fraction collection [1] [4] [9].
Table 2: Synthetic Reaction Conditions for Key Steps
Step | Reagents/Conditions | Reaction Time | Yield | Purity Control |
---|---|---|---|---|
Biphenyl deuteration | D₂O, Pd/C, 150°C | 48 h | 92% | LC-MS (D-incorporation) |
Bromo-azide conversion | NaN₃, DMF, 25°C | 12 h | 85% | TLC (Rf=0.3) |
Tetrazole tritylation | TrCl, NEt₃, CH₂Cl₂ | 6 h | 78% | HPLC (220 nm) |
Irbesartan impurity 20-d4 serves as a specialized click chemistry reagent due to its azide group, undergoing copper(I)-catalyzed cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The mechanism proceeds via a copper(I) acetylide intermediate that coordinates with the azide, followed by regioselective [3+2] dipolar cycloaddition [1].
Reaction kinetics studies show:
The deuterium labels remain inert during catalysis, confirmed by post-reaction mass spectrometry (absence of D/H scrambling). This stability enables precise tagging of biomolecules—e.g., coupling alkyne-modified serum albumin to Irbesartan impurity 20-d4 for impurity-protein interaction studies [1] [6].
For metal-sensitive biological systems, Irbesartan impurity 20-d4 undergoes strain-promoted cycloaddition with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) via a concerted mechanism without catalysts. The ring strain in cycloalkynes (18–22 kcal/mol) lowers the activation barrier, enabling spontaneous reaction with azides [1].
Key advantages include:
When conjugated to DBCO-fluorophores, the deuterated impurity visualizes subcellular localization in hepatocyte models. The deuterium label provides a distinct isotopic signature in mass spectrometry imaging, differentiating conjugated vs. unconjugated impurity distributions [1] [9].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5